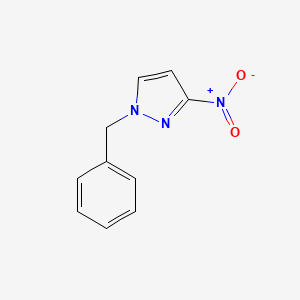

1-benzyl-3-nitro-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in heterocyclic chemistry. ijraset.comroyal-chem.com First identified by Ludwig Knorr in 1883, pyrazoles are aromatic compounds that exhibit a stable and versatile scaffold for chemical modification. ijraset.commdpi.com This structural versatility allows for the introduction of various substituents at different positions on the ring, leading to a vast library of derivatives with diverse properties. researchgate.netencyclopedia.pub The pyrazole core is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijraset.commdpi.com Furthermore, pyrazole derivatives are utilized in material science for the development of conductive polymers and photovoltaic materials, as well as in agriculture as pesticides and herbicides. royal-chem.com The ability of the pyrazole nitrogen atoms to coordinate with metal ions also makes them valuable ligands in coordination chemistry. biosynce.com

Evolution of Nitroazole Chemistry in Organic Synthesis and Medicinal Science Contexts

The field of nitroazole chemistry has undergone significant evolution, driven by the broad spectrum of applications for these compounds. beilstein-journals.orgnih.gov Initially, research into nitroazoles was prominent in the development of antimicrobial and antiprotozoal drugs. beilstein-journals.orgnih.gov However, concerns about the potential toxicity associated with some nitroheterocycles tempered their exploration in medicinal chemistry for a period. nih.gov In recent years, there has been a resurgence of interest in nitroazoles, particularly in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.gov Advances in synthetic organic chemistry have provided more efficient and selective methods for the synthesis of nitroazole derivatives, allowing for greater control over their structure and properties. beilstein-journals.orgmdpi.com This has enabled the development of N-aryl-C-nitroazoles with potent biological activity and reduced toxicity. beilstein-journals.org Beyond medicine, nitroazoles are investigated as energetic materials and are used in various industrial applications. beilstein-journals.orgrsc.org

Research Landscape of 1-Benzyl-3-nitro-1H-pyrazole within the Broader Nitroazole Class

Within the extensive class of nitroazoles, this compound is a specific N-substituted derivative that serves as a valuable research chemical. sci-hub.st The synthesis of this compound is typically achieved through the N-substitution of 3-nitropyrazole with a benzyl (B1604629) group. sci-hub.st Research on this compound and its derivatives often focuses on exploring their potential in medicinal chemistry and as intermediates in the synthesis of more complex molecules. orgsyn.org For instance, the benzyl group can be modified with various substituents to modulate the compound's electronic and steric properties, which can in turn influence its biological activity. The structural and spectroscopic properties of this compound have been characterized, providing a foundation for further investigation and application. sci-hub.st

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVFBBHWLZERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Nitro 1h Pyrazole and Its Analogues

Regioselective N-Alkylation and N-Arylation Strategies for Nitropyrazoles

The direct functionalization of the 3-nitropyrazole scaffold at a nitrogen atom is a primary strategy for synthesizing compounds like 1-benzyl-3-nitro-1H-pyrazole. Achieving regioselectivity is a key challenge, as alkylation or arylation can potentially occur at either the N1 or N2 position of the pyrazole (B372694) ring. The electronic properties of the nitro group and the reaction conditions employed play a critical role in directing the substitution.

N-Substitution of 3-Nitropyrazole via Benzyl (B1604629) Halides and Derivatives

The N-alkylation of pyrazoles using alkyl halides is a fundamental and widely used transformation. For the synthesis of this compound, this involves the reaction of 3-nitropyrazole with a benzyl halide, such as benzyl bromide or benzyl chloride. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and temperature.

Generally, the reaction proceeds by deprotonation of the pyrazole NH proton with a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the benzyl halide. The presence of the electron-withdrawing nitro group at the C3 position influences the electron density at the N1 and N2 atoms, thereby affecting the site of alkylation. Studies on related systems, such as the N-alkylation of various substituted indazoles (a benzofused pyrazole analogue), have shown that the choice of base and solvent system can significantly alter the N1/N2 product ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N-1 alkylation of the indazole scaffold. beilstein-journals.org The efficacy of various ionic liquids has also been evaluated in the N-alkylation of pyrazoles, offering a "green" recyclable alternative to traditional dipolar aprotic solvents. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Azoles This table is illustrative of general N-alkylation conditions and not specific to 3-nitropyrazole unless cited.

| Reactant | Alkylating Agent | Base | Solvent | Regioselectivity (N1:N2) | Reference |

| Indazole | n-Pentyl bromide | NaH | THF | >99% N-1 selective | beilstein-journals.org |

| Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 1.9 : 1 | beilstein-journals.org |

| 3,5-dimethyl-1H-pyrazole | Benzyl bromide | K₂CO₃ | [bmim][BF₄] | N/A | researchgate.net |

Note: [bmim][BF₄] is 1-n-butyl-3-methylimidazolium tetrafluoroborate.

Copper-Catalyzed N-Arylation of C-Nitroazoles with Boronic Acids

For the synthesis of N-aryl analogues, copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam reactions, represent a powerful methodology. This approach involves coupling a C-nitroazole with an aryl boronic acid in the presence of a copper catalyst. This method offers a milder alternative to traditional Ullmann condensations, which often require harsh conditions. mdpi.comnih.gov

The reaction is compatible with a wide range of functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net A general strategy for the selective N-arylation of tautomerizable heterocycles utilizes copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) as the catalyst and 1,10-phenanthroline (B135089) as a ligand, proceeding under base-free conditions and open to the atmosphere. researchgate.net The mechanism is believed to involve transmetalation of the aryl group from boron to copper, followed by coordination of the azole and subsequent reductive elimination to form the C-N bond. nih.gov While this method is primarily for arylation, it establishes a key strategy for C-N bond formation to the nitroazole core.

Table 2: Conditions for Copper-Catalyzed N-Arylation of Heterocycles This table illustrates general conditions for the Chan-Lam reaction.

| Heterocycle | Boronic Acid | Copper Source | Ligand | Solvent | Yield | Reference |

| Quinolin-2(1H)-one | Phenylboronic acid | CuOTf | 1,10-Phenanthroline | 1,2-Dichloroethane | 75% | researchgate.net |

| 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ | 1,10-Phenanthroline | Acetonitrile | Moderate to Excellent | nih.gov |

| Pyranoquinolinone | Phenylboronic acid | Cu(OAc)₂ | 1,10-Phenanthroline | DMSO | 10% | mdpi.com |

Electrochemical Approaches to N-Arylated Nitroazoles

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, offering an alternative to conventional methods that rely on chemical oxidants or reductants. Electrochemical N-arylation of azoles has been developed as a green chemistry approach. researchgate.net These methods typically involve the anodic oxidation of the N-H bond of the azole, generating a reactive intermediate that can be trapped by an arylating partner.

While specific examples detailing the electrochemical N-arylation of 3-nitropyrazole are not extensively documented, the general principle has been established for other azoles. The process can be mediated, using a species like tetrabutylammonium (B224687) bromide, or unmediated. researchgate.net This strategy avoids the need for pre-functionalized starting materials or stoichiometric metal reagents, representing a frontier in the synthesis of N-substituted azoles.

Ring Closure and Cycloaddition Reactions in the Synthesis of Pyrazole Derivatives

Constructing the pyrazole ring from acyclic precursors is a versatile alternative to the modification of an existing pyrazole core. These methods allow for the introduction of substituents at various positions of the ring by choosing appropriately substituted starting materials.

Condensation Reactions with N-Monosubstituted Hydrazones and Nitroolefins

A highly effective and regioselective method for synthesizing substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins. organic-chemistry.orgnih.gov This one-pot reaction provides a direct route to 1,3,5-trisubstituted pyrazoles. To synthesize a compound like this compound, this strategy would theoretically involve the reaction of a benzylhydrazone with a nitro-containing olefin.

A notable example demonstrates the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. This is achieved by first forming the N-benzylhydrazone from 4-chlorobenzaldehyde (B46862) and benzylhydrazine. This hydrazone is then reacted with 4-methyl-β-nitrostyrene in methanol (B129727). orgsyn.org The reaction proceeds through a proposed nitropyrazolidine intermediate, which then undergoes elimination and oxidation to yield the aromatic pyrazole product. organic-chemistry.orgnih.gov The solvent plays a crucial role, with protic polar solvents like methanol generally providing the best yields. organic-chemistry.org This methodology is valued for its operational simplicity and high regioselectivity. organic-chemistry.org

Table 3: Synthesis of a 1-Benzylpyrazole via Hydrazone and Nitroolefin Condensation

| Hydrazone Precursor (Aldehyde) | Hydrazine (B178648) | Nitroolefin | Product | Yield | Reference |

| 4-Chlorobenzaldehyde | Benzylhydrazine | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | Not specified, but method is described as efficient | orgsyn.org |

| Benzaldehyde | Phenylhydrazine | β-Nitrostyrene | 1,3,5-Triphenyl-1H-pyrazole | 85% | organic-chemistry.org |

Nitration Reactions for Introducing the Nitro Moiety to Pyrazole Scaffolds

The introduction of a nitro group onto a pyrazole ring is a key transformation in the synthesis of this compound and its analogues. The position of nitration is crucial and is influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

Direct Nitration Methodologies and Regiocontrol

Direct nitration of N-substituted pyrazoles, such as 1-benzyl-1H-pyrazole, presents a significant challenge in terms of regioselectivity. The pyrazole ring possesses multiple positions susceptible to electrophilic attack, and the directing effects of the substituents play a critical role in determining the final product distribution.

Common nitrating agents for pyrazoles include mixtures of nitric acid and sulfuric acid, or nitric acid and acetic anhydride. jocpr.comsemanticscholar.org Research has shown that the direct nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and acetic anhydride, often referred to as "acetyl nitrate," selectively yields the 4-nitro derivative. This outcome is attributed to the electronic properties of the pyrazole ring system, where the C4 position is often the most activated towards electrophilic substitution in N-substituted pyrazoles.

A more effective strategy to obtain this compound is the N-alkylation of 3-nitropyrazole. This approach circumvents the regioselectivity issues associated with the direct nitration of 1-benzyl-1H-pyrazole.

Table 1: Regioselectivity in the Direct Nitration of N-Substituted Pyrazoles

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

| 1-Phenylpyrazole | Nitric acid / Acetic anhydride | 1-Phenyl-4-nitropyrazole | |

| 1-Phenylpyrazole | Nitric acid / Sulfuric acid | 1-(p-Nitrophenyl)pyrazole | |

| 1-Methylpyrazole | Nitric acid / Trifluoroacetic anhydride | 1-Methyl-4-nitropyrazole | jocpr.com |

Nitration through Functional Group Transformation

To overcome the challenges of regiocontrol in direct nitration, introducing the nitro group via the transformation of an existing functional group is a powerful strategy. A common and effective method involves the diazotization of an amino group, followed by a Sandmeyer-type reaction or other displacement reactions.

The synthesis of 3-nitropyrazoles can be achieved from 3-aminopyrazole (B16455) precursors. The process typically involves the diazotization of the 3-amino-1-benzyl-1H-pyrazole with a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate can then be treated with a nitrite source, often in the presence of a copper catalyst, to introduce the nitro group at the 3-position. This multi-step process offers excellent regiocontrol, as the position of the nitro group is predetermined by the location of the initial amino substituent.

The key precursor for this route, 3-amino-1-benzyl-1H-pyrazole, can be synthesized through the cyclization of appropriate starting materials or by the benzylation of 3-aminopyrazole.

Synthetic Routes to Key Precursors for this compound

The efficient synthesis of the target molecule relies heavily on the availability of its key precursors, namely 1-benzyl-1H-pyrazole and 3-nitropyrazole.

The synthesis of 1-benzyl-1H-pyrazole can be accomplished through several methods. A common approach is the reaction of pyrazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. jocpr.com Phase-transfer catalysis has also been employed to facilitate this N-alkylation, offering a convenient and efficient method that can often be performed under solvent-free conditions.

Another important route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with benzylhydrazine. orgsyn.orgrsc.org This classical pyrazole synthesis allows for the direct incorporation of the benzyl group at the N1 position. The regioselectivity of this condensation can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

The synthesis of 3-nitropyrazole , the precursor for the N-alkylation route, is typically achieved through the nitration of pyrazole itself. This reaction often proceeds via the formation of 1-nitropyrazole, which then undergoes a thermal or acid-catalyzed rearrangement to yield a mixture of 3-nitro- and 5-nitropyrazoles. jocpr.com Careful control of the reaction conditions can optimize the yield of the desired 3-nitro isomer.

Table 2: Selected Synthetic Routes to Key Precursors

| Precursor | Starting Materials | Reagents and Conditions | Typical Yield | Reference |

| 1-Benzyl-1H-pyrazole | Pyrazole, Benzyl chloride | Base (e.g., KOH), Phase-transfer catalyst (e.g., TBAB), Solvent-free | Excellent | |

| 1-Benzyl-1H-pyrazole | 1,3-Diketone, Benzylhydrazine | Acid or base catalyst, Solvent (e.g., Ethanol) | Good to Excellent | orgsyn.orgrsc.org |

| 3-Nitropyrazole | Pyrazole | Nitric acid / Acetic anhydride, then thermal rearrangement | Moderate to Good | jocpr.com |

Green Chemistry Approaches and Process Optimization in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in pyrazole synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. mdpi.comthepharmajournal.com The synthesis of pyrazole derivatives, including precursors to this compound, has been successfully demonstrated using microwave-assisted techniques, often in solvent-free conditions or in environmentally benign solvents like water or ethanol.

Solvent-free synthesis is another key green chemistry approach that has been applied to the preparation of pyrazoles. nih.gov By eliminating the need for volatile organic solvents, these methods reduce waste and minimize the environmental and health hazards associated with solvent use. The N-alkylation of pyrazole with benzyl halides using phase-transfer catalysis, for example, can be effectively carried out without a solvent.

Process optimization in the synthesis of this compound also involves the selection of catalysts that are efficient and can be easily recovered and reused. The use of solid-supported reagents and catalysts is an area of active research that aligns with the goals of green chemistry.

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Synthetic Step | Green Approach | Conditions | Advantages | Reference |

| Pyrazole formation | Microwave-assisted synthesis | Hydrazine derivative, 1,3-dicarbonyl compound, Ethanol | Reduced reaction time, higher yields | thepharmajournal.com |

| N-Benzylation | Solvent-free synthesis with phase-transfer catalysis | Pyrazole, Benzyl chloride, Solid base, TBAB | Elimination of solvent, easy work-up | |

| Nitration | Use of solid acid catalysts | Pyrazole, Nitrating agent, Solid catalyst | Catalyst recyclability, reduced corrosive waste | jocpr.com |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 Benzyl 3 Nitro 1h Pyrazole

Reaction Pathway Elucidation for N-Substitution Regioselectivity

The synthesis of 1-benzyl-3-nitro-1H-pyrazole is a prime example of regioselective N-substitution on a pyrazole (B372694) ring. The reaction pathway involves the N-alkylation of 3-nitro-1H-pyrazole with a benzyl (B1604629) halide. Due to the nature of the pyrazole ring, which contains two adjacent nitrogen atoms, N-substitution can potentially lead to two different regioisomers: 1-substituted and 2-substituted pyrazoles. In the case of 3-substituted pyrazoles like 3-nitro-1H-pyrazole, these positions are non-equivalent, making regiocontrol a critical aspect of the synthesis.

A systematic study on the N-substitution reactions of 3-substituted pyrazoles has demonstrated that regioselective N1-alkylation can be achieved with high efficiency. sci-hub.st The reaction of 3-nitropyrazole with benzyl bromide under optimized basic conditions predominantly yields the this compound isomer. sci-hub.st This regioselectivity is attributed to a combination of steric and electronic factors. The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the bulky nitro group at C3. Theoretical DFT calculations have been used to justify the observed regioselectivity in these N-substitution reactions. sci-hub.st The reaction is believed to proceed via an SN2 mechanism, where the pyrazole anion acts as a nucleophile attacking the electrophilic benzyl halide. sci-hub.st The preference for attack at the N1 position leads to the formation of the thermodynamically more stable product.

The general route for achieving this transformation is the N-substitution of an existing 1H-pyrazole ring, which is considered a more effective approach than constructing the ring from a 1,3-dielectrophile containing a nitro group. sci-hub.st This pathway allows for the direct and high-yield synthesis of the target compound, this compound, which has been successfully isolated as a white solid and its structure confirmed by X-ray crystallography. sci-hub.st

Vicarious Nucleophilic Substitution (VNS) Reactions in Nitroazole Systems

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitro-substituted azole. wikipedia.org This reaction is particularly significant for functionalizing positions that are not accessible through classical SNAr reactions, which require a leaving group like a halogen. wikipedia.orgmdpi.com The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic carbon, to the aromatic ring to form a σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores the aromaticity of the ring. organic-chemistry.orgnih.gov

In nitroazole systems, such as nitropyrazoles and nitropyridines, the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.govkuleuven.be The VNS reaction typically directs the incoming nucleophile to positions ortho or para to the nitro group. wikipedia.orgorganic-chemistry.org For instance, in nitro heterocyclic compounds, VNS of hydrogen often proceeds much faster than conventional nucleophilic substitution of a halogen located in an equally activated position. kuleuven.be

While specific examples of VNS reactions performed directly on this compound are not extensively detailed in the provided literature, the principles apply broadly to nitro-activated heterocyclic systems. For related compounds like nitropyrroles, it's noted that the acidic N-H proton must be replaced by an alkyl group, as the nitropyrrole anion itself does not undergo VNS. organic-chemistry.org This highlights the importance of the N-substituent, such as the benzyl group in this compound, in modulating the reactivity of the nitroazole ring in such transformations. The reaction allows for the introduction of carbon substituents, effectively achieving C-H functionalization on the electron-poor pyrazole ring. nih.gov

Influence of Reaction Conditions on Product Yield and Selectivity in Pyrazole Synthesis

The synthesis of this compound is highly dependent on the chosen reaction conditions, which significantly influence both the yield and the regioselectivity of the product. A key method for its preparation is the N-substitution of 3-nitropyrazole with an electrophile like benzyl bromide. sci-hub.st

Systematic studies have identified an optimized set of conditions for this transformation, employing potassium carbonate (K2CO3) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent at room temperature. sci-hub.st Under these conditions, the reaction proceeds with high regioselectivity for the N1 position, affording this compound in excellent yield (83%). sci-hub.st The choice of base and solvent is critical. Aprotic dipolar solvents, like DMSO, are effective in promoting this type of reaction, often giving better results than polar protic solvents such as ethanol. nih.gov

The nature of the electrophile also plays a crucial role. Studies on a series of alkyl electrophiles show that more reactive (e.g., benzyl bromide vs. benzyl chloride) and less sterically hindered electrophiles provide higher yields and regioselectivity. sci-hub.st The decrease in reaction rates with secondary halides suggests the reaction follows an SN2-type mechanism. sci-hub.st

Below is a data table summarizing the effect of different electrophiles on the N-substitution of 3-nitropyrazole under optimized conditions (K2CO3, DMSO, room temperature).

| Electrophile | Product | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|

| Benzyl bromide | This compound | 83 | >20:1 |

| Ethyl iodide | 1-Ethyl-3-nitro-1H-pyrazole | 85 | >20:1 |

| Methyl iodide | 1-Methyl-3-nitro-1H-pyrazole | 90 | >20:1 |

| Isopropyl bromide | 1-Isopropyl-3-nitro-1H-pyrazole | 56 | >20:1 |

| Cyclohexyl bromide | 1-Cyclohexyl-3-nitro-1H-pyrazole | 45 | >20:1 |

Data adapted from a systematic study on N-substitution reactions of 3-substituted pyrazoles. sci-hub.st

Tautomeric Equilibria in Substituted Pyrazoles and their Impact on Reactivity

While this compound is an N-substituted pyrazole and does not undergo annular tautomerism, the tautomeric equilibrium of its precursor, 3-nitro-1H-pyrazole, is fundamental to understanding the regioselectivity of its synthesis. nih.gov N-unsubstituted pyrazoles can exist as a mixture of two tautomeric forms through prototropic exchange, where the proton on the nitrogen atom can migrate between the N1 and N2 positions. nih.gov For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. mdpi.comfu-berlin.de The relative stability of pyrazole tautomers is highly dependent on the nature of the substituents. researchgate.net For 3(5)-nitropyrazole, the tautomer with the nitro group at the 3-position is generally considered alongside its 5-nitro counterpart. In the N-substitution reaction to form this compound, the deprotonation of 3-nitro-1H-pyrazole by a base generates a pyrazolate anion. This anion is a resonance hybrid of two forms, with the negative charge delocalized over the N1 and N2 atoms. The subsequent alkylation can occur at either nitrogen.

The observed high regioselectivity for N1 substitution suggests that either the N1 atom of the pyrazolate anion is intrinsically more nucleophilic or the resulting this compound is the thermodynamically more stable product, or a combination of both. sci-hub.st The steric hindrance imposed by the nitro group at the C3 position disfavors the approach of the electrophile to the adjacent N2 atom, thereby promoting substitution at the more accessible N1 position. Thus, the tautomeric nature of the starting material directly dictates the possible reaction pathways, and the interplay of steric and electronic effects determines the final regiochemical outcome. sci-hub.stmdpi.com

Intermolecular and Intramolecular Interactions Governing Reaction Outcomes

The chemical behavior of this compound and the outcomes of its reactions are governed by a complex interplay of intermolecular and intramolecular interactions. These forces influence the molecule's conformation, electronic properties, and ultimately, its reactivity.

Intramolecular Interactions: The primary intramolecular interactions in this compound arise from the electronic effects of its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, which significantly decreases the electron density of the pyrazole ring. This deactivation makes the ring susceptible to nucleophilic attack, as seen in Vicarious Nucleophilic Substitution (VNS) reactions. organic-chemistry.org The orientation of the nitro group relative to the pyrazole ring can affect the extent of this electronic communication; a more planar arrangement allows for better orbital overlap and stronger electron withdrawal. mdpi.com The benzyl group at the N1 position introduces steric bulk, which can influence reaction regioselectivity by shielding the adjacent C5 and N2 positions from the approach of reagents. sci-hub.st

Intermolecular Interactions: In the solid state and in solution, intermolecular forces play a critical role. For the precursor, 3-nitro-1H-pyrazole, intermolecular hydrogen bonding between the N-H group of one molecule and a nitrogen atom of another is a significant interaction that can influence tautomeric preference. mdpi.com In the case of this compound, which lacks an acidic N-H proton, hydrogen bonding is not a primary mode of self-association. However, it can act as a hydrogen bond acceptor through its nitro group oxygens or the N2 atom of the pyrazole ring when interacting with protic solvents or other reagents. In nonpolar solvents, π-π stacking interactions between the phenyl rings of the benzyl groups and the pyrazole rings can occur, leading to molecular aggregation. These non-covalent interactions can affect reaction rates and equilibria by stabilizing certain transition states or influencing the solvation shell around the molecule. The polarity of the environment has been shown to have a considerable influence on the properties and reactivity of related substituted azoles. mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 Benzyl 3 Nitro 1h Pyrazole Derivatives

Modulation of the Benzyl (B1604629) Substituent for Enhanced Biological Activity

The benzyl group at the N1 position of the pyrazole (B372694) ring offers a versatile point for modification to explore the steric and electronic requirements for optimal interaction with biological targets. SAR studies have demonstrated that substitutions on the phenyl ring of the benzyl moiety can significantly impact the biological activity of 1-benzyl-3-nitro-1H-pyrazole derivatives.

Research into the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors provides a compelling case study. Starting with 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole as a lead compound, a series of analogues were synthesized to probe the effects of altering the substitution pattern on the benzyl ring. nih.gov The findings from these studies revealed that both the nature and position of the substituents are critical for inhibitory potency.

For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, at the 2 and 4 positions of the benzyl ring was found to be beneficial for activity. This suggests that the electronic properties of the benzyl ring play a role in the molecule's ability to interact with its target. Furthermore, the steric bulk of the substituents and their placement influence how the molecule fits into the binding pocket of the target enzyme. A systematic exploration of these modifications has led to the discovery of compounds with significantly enhanced potency. nih.gov

To illustrate the impact of these modulations, consider the following data from SAR studies on RIP1 kinase inhibitors:

| Compound | Benzyl Substituent | RIP1 Kinase Kd (μM) | Cell Necroptosis EC50 (μM) |

| 1a | 2,4-dichloro | 0.250 | 0.550 |

| 4a | 4-chloro | 0.150 | 0.320 |

| 4b | 4-fluoro | 0.078 | 0.160 |

| 4c | 4-bromo | 0.120 | 0.280 |

| 4d | 4-methyl | 0.850 | >10 |

This table is generated based on the findings that substitutions on the benzyl ring of this compound derivatives impact their biological activity as RIP1 kinase inhibitors. nih.gov

These findings underscore the importance of the benzyl substituent as a key determinant of biological activity. The ability to systematically modify this part of the molecule allows for the fine-tuning of its pharmacological profile, leading to the identification of more potent and selective compounds.

Impact of Nitro Group Position and Substituent Variations on Pharmacological Profiles

The reactivity and biological activity of nitropyrazole isomers can vary significantly. For example, the comparative reactivity of the nitro group at the 3 and 5 positions of the pyrazole ring in nucleophilic substitution reactions has been studied, indicating differences in their electronic environments. This difference in chemical reactivity can translate to different pharmacological profiles. While specific comparative biological studies between this compound and its 1-benzyl-5-nitro-1H-pyrazole isomer are not extensively documented, the principles of isosteric replacement suggest that such a positional change would likely alter the molecule's interaction with its biological target.

The electron-withdrawing nature of the nitro group can also be modulated by replacing it with other substituents. While direct replacement on the this compound core is not always straightforward, broader SAR studies on pyrazoles have shown that substituting the nitro group with other electron-withdrawing groups, such as cyano or sulfonyl groups, can lead to different biological activities. Conversely, replacement with electron-donating groups would drastically alter the electronic character of the pyrazole ring and, consequently, its pharmacological properties.

The following table provides a hypothetical comparison of how the position of the nitro group might influence biological activity, based on general principles of medicinal chemistry:

| Compound | Nitro Group Position | Predicted Biological Effect | Rationale |

| A | 3-nitro | Potent kinase inhibition | The electronic distribution is optimal for binding to the ATP pocket of the kinase. |

| B | 5-nitro | Altered kinase inhibition profile or different target activity | The change in the electronic landscape of the pyrazole ring modifies the binding mode. |

| C | 4-nitro | Likely reduced activity for the original target | The electronic influence on the key N2 atom and adjacent carbons is significantly different. |

This table illustrates the potential impact of nitro group position on the pharmacological profile of 1-benzyl-pyrazole derivatives based on established medicinal chemistry principles.

Design and Synthesis of Hybrid Pyrazole Architectures for Targeted Biological Responses

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold can serve as a core component in the design of such hybrid architectures.

For instance, the pyrazole nucleus can be linked to other heterocyclic systems known for their biological activities, such as benzimidazole (B57391), to create novel hybrid molecules. The synthesis of benzimidazole-ornamented pyrazoles has been reported, where the pyrazole moiety is connected to a benzimidazole ring system. ias.ac.in This strategy aims to leverage the biological properties of both heterocyclic rings to achieve a synergistic effect.

Another approach involves the creation of pyrazole-chalcone hybrids. Chalcones are known for their diverse pharmacological activities, and their incorporation into a pyrazole framework can lead to potent anticancer agents. The synthesis of such hybrids often involves the condensation of a pyrazole-carbaldehyde with an appropriate acetophenone.

Structure-Based Drug Design Principles Applied to this compound Frameworks

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target to design and optimize ligands. This methodology is particularly applicable to the development of derivatives of this compound, especially when the target is an enzyme with a known crystal structure.

The process of SBDD typically begins with the identification of a binding site on the target protein. For kinase inhibitors, this is often the ATP-binding pocket. Molecular docking studies can then be used to predict how this compound and its analogues bind to this site. These computational models can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in the design of RIP1 kinase inhibitors, molecular docking can be used to rationalize the observed SAR and to guide the synthesis of new derivatives with improved binding affinity. nih.gov The docking simulations might reveal that a particular substituent on the benzyl ring can form a favorable interaction with a specific amino acid residue in the binding pocket. This information can then be used to design new analogues with substituents that are predicted to enhance this interaction.

The SBDD cycle is an iterative process of design, synthesis, and biological evaluation. The structural information obtained from co-crystal structures of the ligand-protein complex can provide detailed insights into the binding mode and can be used to further refine the design of the next generation of inhibitors.

Ligand Efficiency and Lipophilicity Analysis in Derivative Optimization

In the process of optimizing a lead compound like this compound, it is crucial to consider not only the potency but also the physicochemical properties of the derivatives. Two important metrics in this regard are ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These parameters help in assessing the quality of a compound and in guiding the optimization process to avoid issues such as poor solubility and high metabolic clearance. nih.gov

Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. It is a useful metric for comparing the efficiency with which different-sized molecules bind to a target. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic ligand efficiency relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for ensuring that increases in potency are not solely due to an increase in lipophilicity, which can lead to undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. A higher LLE value is preferred, as it suggests a more favorable balance between potency and lipophilicity.

The following table provides a hypothetical analysis of LE and LLE for a series of this compound derivatives, illustrating how these metrics can be used to guide optimization:

| Compound | pIC50 | MW | logP | LE | LLE |

| Hit | 5.0 | 250 | 3.0 | 0.28 | 2.0 |

| Lead | 7.0 | 350 | 4.0 | 0.30 | 3.0 |

| Optimized Lead | 8.0 | 370 | 3.5 | 0.32 | 4.5 |

This table is a hypothetical representation to illustrate the application of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) in the optimization of this compound derivatives.

Pharmacological and Biological Research Applications of 1 Benzyl 3 Nitro 1h Pyrazole Derivatives

Anti-Cancer Research: Mechanisms of Action and Target Identification

Derivatives of 1-benzyl-1H-pyrazole have been a focal point in anti-cancer research due to their engagement with multiple cellular pathways critical to cancer cell proliferation and survival.

Receptor-interacting protein 1 (RIP1) kinase is a crucial mediator of necroptosis, a form of regulated necrotic cell death. researchgate.netfrontiersin.org The inhibition of RIP1 kinase is considered a potential therapeutic strategy for diseases related to necrosis, including certain inflammatory conditions and cancers. researchgate.net In this context, derivatives of 1-benzyl-1H-pyrazole have been developed and evaluated as potent RIP1 kinase inhibitors.

Initial research identified 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole as a lead compound for RIP1 kinase inhibition. researchgate.net Subsequent structural optimization and structure-activity relationship (SAR) analysis led to the synthesis of a series of 1-benzyl-1H-pyrazole derivatives with enhanced potency. One notable derivative, compound 4b , demonstrated significant inhibitory activity against the RIP1 kinase and in cell-based necroptosis assays. researchgate.netgoogle.com This compound also showed a protective effect in a mouse model of l-arginine-induced pancreatitis, a condition where necroptosis plays a pathological role. researchgate.net

| Compound | RIP1 Kinase Binding Affinity (Kd) | Cell Necroptosis Inhibition (EC50) | Reference |

|---|---|---|---|

| 4b | 0.078 µM | 0.160 µM | researchgate.net |

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key proteins such as Aurora kinases and cyclin-dependent kinases (CDKs) are essential for cell cycle progression and have become important targets for cancer therapy. acs.orgnih.gov The pyrazole (B372694) scaffold is a component of known Aurora kinase inhibitors like Tozasertib. google.com

While direct inhibition of Aurora kinases by 1-benzyl-3-nitro-1H-pyrazole derivatives is not extensively documented, related structures have been shown to target other critical cell cycle regulators. For instance, a derivative incorporating a 1-benzyl-1H-pyrazole moiety has been identified as an inhibitor of CDK2, a key enzyme in the regulation of the G1/S phase transition of the cell cycle.

Furthermore, the 1-benzyl-1H-pyrazole structure has been utilized as a building block in the synthesis of inhibitors for other cancer-relevant pathways that influence cell division. For example, 1-Benzyl-1H-pyrazole-3-carbaldehyde is a precursor to TAK-981, an inhibitor of the SUMO-activating enzyme (SAE). The SUMOylation pathway is critical for protein function, and its inhibition can lead to cell cycle arrest and apoptosis.

A significant body of research has focused on the cytotoxic and antiproliferative effects of pyrazole derivatives against various cancer cell lines. Studies have demonstrated that these compounds can induce dose- and time-dependent toxicity in cancer cells. researchgate.net

Certain 1H-pyrazole-3-carboxamide derivatives have been investigated not only for their antiproliferative effects but also for their interaction with DNA. It is hypothesized that in addition to kinase inhibition, direct binding to DNA may represent an alternative mechanism contributing to their antitumor activity. The planar, electron-rich pyrazole ring system can embed into the minor groove of DNA, leading to π–π stacking interactions with DNA bases.

One derivative, pym-5 , exhibited the highest DNA-binding affinity among the tested compounds and was shown to alter DNA conformation and induce cleavage of supercoiled plasmid DNA. This suggests that DNA can be a potential molecular target for this class of pyrazole derivatives.

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Pyrazole-thiazolidinone hybrid (4a) | Lung Cancer | Moderate inhibition (31.01%) | |

| N-carbothioamide pyrazoline | HeLa (Cervical) | 23.6 µM | |

| N-carbothioamide pyrazoline | A549 (Lung) | 37.59 µM | |

| 1,3,4-trisubstituted pyrazole (2) | MCF7, SF-268, NCI-H460 | GI50 = 3.79 µM |

Hypoxic (low-oxygen) tissues are known to be more resistant to radiation therapy than well-oxygenated tissues. Hypoxic cell sensitizers are compounds that can increase the effectiveness of radiation, often by mimicking the effects of oxygen to stabilize toxic DNA radicals. Nitroaromatic compounds, such as nitroimidazoles, have been extensively studied for this purpose.

The this compound structure contains a nitroaromatic moiety, which is a key feature of many known radiosensitizers. This suggests a theoretical potential for these derivatives to act as hypoxic cell sensitizers. However, specific research into the application of this compound or its derivatives as radiosensitizers in radiation therapy is not extensively documented in the available scientific literature.

Antimicrobial Investigations: Antibacterial, Antifungal, and Antiprotozoal Activities

The pyrazole nucleus is a versatile scaffold that has been widely incorporated into compounds designed for antimicrobial applications. Derivatives have shown a broad spectrum of activity against bacteria, fungi, and protozoa.

Research has demonstrated that various substituted pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole analogs were found to be highly active against Escherichia coli and Streptococcus epidermidis. Antifungal activity has also been noted, with some compounds showing high efficacy against species like Aspergillus niger.

In the realm of antiprotozoal research, substituted pyrazole derivatives have been designed and synthesized to target parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania species. Specific 3-phenyl-4-cyano pyrazole derivatives were identified as promising agents with micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as against L. infantum and L. tropica.

| Compound Class/Number | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole derivative (3) | Escherichia coli (Gram-negative) | 0.25 µg/mL | |

| Pyrazole derivative (4) | Streptococcus epidermidis (Gram-positive) | 0.25 µg/mL | |

| Pyrazole derivative (2) | Aspergillus niger (Fungus) | 1 µg/mL | |

| 3-Phenyl-4-cyano pyrazole (14d,e) | P. falciparum, L. infantum, L. tropica | Micromolar activity |

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel agents effective against resistant pathogens. Pyrazole derivatives have emerged as a promising class of compounds in this area, showing efficacy against various drug-resistant bacteria.

Studies have reported on pyrazole derivatives that are potent growth inhibitors of multidrug-resistant strains of Staphylococcus aureus (including MRSA), E. coli, and Pseudomonas aeruginosa. For example, certain N-(trifluoromethylphenyl) derivatives were found to be potent inhibitors of MRSA strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml.

In other research, a series of pyrazole benzamide (B126) derivatives were tested against resistant species, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Several compounds from this series emerged as highly potent, with MIC values of 3.12 μg/ml, highlighting their potential as new agents to combat the growing problem of antimicrobial resistance.

Table of Mentioned Compounds

| Compound Name/Identifier | Description |

|---|---|

| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | A lead compound identified as a RIP1 kinase inhibitor. |

| Compound 4b | A potent 1-benzyl-1H-pyrazole derivative and RIP1 kinase inhibitor. |

| Tozasertib | An Aurora kinase inhibitor containing a pyrazole core. |

| TAK-981 | An inhibitor of SUMO-activating enzyme (SAE) synthesized from a 1-benzyl-1H-pyrazole precursor. |

| pym-5 | A 1H-pyrazole-3-carboxamide derivative with high DNA-binding affinity. |

| 3-Phenyl-4-cyano pyrazole derivatives (14d,e) | Derivatives with antiprotozoal activity against Plasmodium and Leishmania. |

Target-Specific Inhibition in Pathogenic Organisms

Derivatives of this compound are being investigated for their potential as antimicrobial agents. The pyrazole scaffold itself is a key component in many compounds with established antibacterial and antifungal properties. nih.govmyskinrecipes.com The introduction of specific substituents, such as a nitro group, has been noted to enhance the antimicrobial efficacy of heterocyclic compounds. greenpharmacy.info Research indicates that modifications on the pyrazole ring, including substitutions at the third and fifth positions, can significantly influence antibacterial activity. greenpharmacy.info

Studies on various pyrazole derivatives have demonstrated their effectiveness against a range of pathogenic bacteria and fungi. For example, certain 1,3,5-trisubstituted pyrazoles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans. tsijournals.com The mechanism of action often involves targeting specific enzymes or cellular processes essential for the pathogen's survival. Research into quinolinyl pyrazole chalcones and nitro-aromatic pyrazole derivatives has also revealed significant antimicrobial action against strains like Pseudomonas aeruginosa and Penicillium chrysogenum. meddocsonline.org

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Nitro Pyrazole based Thiazole Derivative | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicans | Showed remarkable antibacterial and antifungal activity against all tested strains. | meddocsonline.org |

| 1,3,5-trisubstituted-2-pyrazolines (Br substituted) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Demonstrated good to high activity against both Gram-positive and Gram-negative bacteria. | greenpharmacy.info |

| Quinolinyl Pyrazole Chalcones | Various bacterial and fungal strains | Exhibited potent antimicrobial activity. | meddocsonline.org |

| Nitro-aromatic Benzimidazolyl Pyrazoles | Pseudomonas aeruginosa, Penicillium chrysogenum | Found to possess the best antimicrobial activity in its series. | meddocsonline.org |

Anti-Inflammatory and Immunomodulatory Research

The this compound scaffold has emerged as a significant structure in the search for novel anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, and key signaling molecules in inflammatory pathways are prime targets for therapeutic intervention. One such target is the Receptor-Interacting Protein 1 (RIP1) kinase, which plays a crucial role in necroptosis, a form of programmed inflammatory cell death. nih.gov

Significant research has been conducted on the structural optimization of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a direct derivative of the core compound, as a RIP1 kinase inhibitor. nih.gov Structure-activity relationship (SAR) studies led to the discovery of derivatives with potent inhibitory activity against RIP1 kinase. For instance, compound 4b (structure not provided in the source) emerged from these studies, showing a dissociation constant (Kd) of 0.078 µM against RIP1 kinase and an EC50 value of 0.160 µM in a cellular necroptosis inhibition assay. nih.gov This compound also demonstrated a protective effect in a mouse model of l-arginine-induced pancreatitis, a condition characterized by severe inflammation. nih.gov This highlights the potential of this compound derivatives to modulate inflammatory responses by targeting specific kinases like RIP1.

Enzyme Inhibition Studies of this compound and Related Compounds

The pyrazole framework is a versatile scaffold for designing various enzyme inhibitors, which are crucial in managing a wide range of diseases.

In the context of metabolic disorders, α-glucosidase and α-amylase are key enzymes involved in carbohydrate digestion and glucose absorption. Inhibitors of these enzymes are important for managing hyperglycemia. Pyrazole-based compounds have been investigated for their potential as dual inhibitors of these enzymes. ekb.eg Studies on various hybrid molecules containing the pyrazole ring have shown significant inhibitory activity. For example, certain pyrano[2,3-d]pyrimidine-triazole-glucose hybrid compounds demonstrated IC50 values against α-amylase and α-glucosidase in the micromolar range. nih.gov Similarly, bis-hydrazone derivatives bearing a 1,2,4-triazole (B32235) ring showed potent dual inhibition, with some compounds being more active than the standard drug, acarbose. acs.org Although specific studies on this compound are not detailed, the general efficacy of the pyrazole scaffold suggests that its derivatives are promising candidates for developing new antidiabetic agents through glycosidase and amylase inhibition.

Table 2: α-Amylase and α-Glucosidase Inhibition by Pyrazole-related Derivatives

| Compound Class | Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 | acs.org |

| α-Glucosidase | 1.10 - 30.40 | ||

| 4H-Pyrano[2,3-d]pyrimidine-triazole hybrids | α-Amylase | 103.63 - 295.45 | nih.gov |

| α-Glucosidase | 45.63 - 184.52 |

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS is associated with inflammatory conditions, making selective iNOS inhibitors valuable therapeutic targets. Pyrazole-based compounds have been identified as potent NOS inhibitors. nih.gov

1H-Pyrazole-1-carboxamidine (PCA) is a notable example, demonstrating potent, competitive, and reversible inhibition of all three NOS isoforms with an IC50 of 0.2 µM. nih.gov Research has shown that substitutions on the pyrazole ring can alter both potency and selectivity. For instance, 3-methyl-PCA and 4-methyl-PCA showed reduced potency but improved selectivity for iNOS over other isoforms. nih.gov Furthermore, a study on 1-benzyl-pyrazole derivatives reported that 1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester showed 50% inhibition of iNOS at a 1mM concentration, with no activity against nNOS, suggesting that the benzyl-pyrazole scaffold is amenable to optimization for selective iNOS inhibition. nih.gov

Development of Derivatives with Reduced Toxicity and Improved Selectivity

A central goal in medicinal chemistry is the rational design of derivatives with enhanced potency and selectivity, and a lower toxicity profile. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govnih.gov The development of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors serves as an excellent case study. nih.gov Starting with the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, researchers synthesized a series of analogs to explore the SAR. nih.gov

This systematic modification of the parent structure allowed for the identification of key structural features required for potent and selective inhibition. The process led to the discovery of a derivative with a significantly improved binding affinity for the RIP1 kinase and enhanced efficacy in a cellular model of necroptosis. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to refining the pharmacological profile of lead compounds like this compound, paving the way for molecules with better therapeutic potential. Similarly, SAR studies on pyrazole derivatives as NOS inhibitors have shown that strategic placement of substituents on the pyrazole ring can enhance selectivity for the iNOS isoform, which is critical for developing anti-inflammatory drugs with fewer side effects. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how ligands like this compound and its derivatives might interact with biological targets such as proteins and enzymes.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are crucial for predicting how pyrazole derivatives, including the this compound scaffold, bind within the active site of a biological macromolecule. These simulations calculate the binding energy, which indicates the affinity of the ligand for the target. For instance, studies on various pyrazole derivatives have shown that they can dock deeply within the binding pockets of protein kinases, forming stable complexes. nih.govresearchgate.net The binding affinity is quantified by scoring functions that estimate the free energy of binding; a lower binding energy typically corresponds to a more potent inhibitor. researchgate.netbioinformation.net

Table 1: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Note: This table is a representative example based on findings for various pyrazole derivatives and does not represent specific experimental data for this compound.

| Target Protein | PDB ID | Derivative | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | Phenyl-pyrazole-thiadiazole | -10.09 | Hydrogen bonds, Hydrophobic |

| Aurora A Kinase | 2W1G | Methoxyphenyl-pyrazole-thiadiazole | -8.57 | Hydrogen bonds, van der Waals |

| CDK2 | 2VTO | Phenyl-pyrazole-carboxamide | -10.35 | Hydrogen bonds, Hydrophobic |

Data compiled from studies on various pyrazole derivatives. nih.govresearchgate.net

Identification of Key Interacting Residues in Enzyme Active Sites

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. nih.gov For pyrazole-based inhibitors targeting protein kinases, interactions with the "hinge region" of the ATP-binding site are often crucial for potent inhibition. mdpi.com The pyrazole scaffold is adept at forming hydrogen bonds with backbone atoms in this region. mdpi.com

For a compound like this compound, docking might predict the following interactions:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group could act as hydrogen bond acceptors, interacting with donor residues like cysteine, glycine, or serine in the active site.

Hydrophobic Interactions: The benzyl (B1604629) group is well-suited to engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, alanine, and phenylalanine, which often line the ATP-binding pocket. mdpi.comnih.gov

Arene-Cation Interactions: The pyrazole ring can form arene–cation interactions with positively charged residues like lysine. nih.gov

Computational studies on benzimidazole-pyrazole hybrids have confirmed the importance of specific polar interactions and shape complementarity for achieving high potency and selectivity. nih.gov These detailed interaction maps are invaluable for guiding the synthesis of new derivatives with improved binding characteristics. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a molecule's geometry, reactivity, and various spectroscopic properties based on its electron density.

Prediction of Regioselectivity in Chemical Transformations

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions, which is crucial in the synthesis of substituted pyrazoles. The formation of pyrazoles from precursors like 1,3-dicarbonyl compounds can lead to different regioisomers. nih.gov DFT can be used to calculate the activation energies of the transition states for all possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product, thus determining the regioselectivity. mdpi.comrsc.org

For example, in the synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, DFT calculations of the transition states confirmed that the observed product was the one with the lowest activation energy and the highest thermodynamic stability. rsc.org This predictive power is essential for designing synthetic routes that yield the desired isomer of functionalized pyrazoles, avoiding the formation of difficult-to-separate mixtures. nih.govconicet.gov.ar

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgyoutube.com DFT calculations provide accurate energies and visualizations of these orbitals.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. Its energy level is associated with the ionization potential. For this compound, the HOMO is likely distributed over the electron-rich pyrazole and benzyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. Its energy level is related to the electron affinity. The presence of the electron-withdrawing nitro group would significantly lower the LUMO energy, making the molecule a better electron acceptor. taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. tandfonline.comtandfonline.com A smaller gap suggests higher reactivity. DFT studies on nitropyrazoles show that the number and position of nitro groups directly influence the HOMO-LUMO gap and, consequently, the molecule's stability. tandfonline.comtandfonline.com

Furthermore, DFT is used to calculate the distribution of electron density (charge distribution) across the molecule. researchgate.net Natural Bond Orbital (NBO) analysis can reveal the partial charges on each atom. researchgate.net In this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring are expected to carry partial negative charges, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.netnih.gov Conversely, the carbon atom attached to the nitro group and certain atoms in the pyrazole ring would likely have partial positive charges. This information provides a detailed map of the molecule's electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Illustrative FMO Properties of a Nitropyrazole Derivative Calculated by DFT Note: This table provides a theoretical example of typical values for a nitrated pyrazole and does not represent specific experimental data for this compound.

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -3.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 | Chemical reactivity and stability |

Data conceptualized from general findings in DFT studies of nitropyrazoles. tandfonline.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. journal-academia.com QSAR models are powerful predictive tools in drug discovery, allowing for the screening of virtual libraries and the design of new compounds with potentially enhanced activity. journal-academia.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govacs.org

Numerous QSAR studies have been successfully performed on pyrazole derivatives to model their activity as kinase inhibitors, anticancer agents, and hypoglycemic agents. journal-academia.comnih.govnih.gov These studies identify key molecular properties (descriptors) that influence biological activity. Common descriptors include:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic Descriptors: LogP (partition coefficient).

For a series of pyrazole-4-carboxamide derivatives acting as Aurora A kinase inhibitors, 2D-QSAR models showed that bulky, electron-withdrawing substituents at specific positions were favorable for inhibitory activity. tandfonline.com In another study on fused pyrazoles as p38α MAPK inhibitors, 3D-QSAR models (CoMFA and CoMSIA) provided contour maps that visually represented the favorable and unfavorable steric and electrostatic regions around the molecule, guiding the design of new, more potent inhibitors. nih.gov These models demonstrated high predictive power, with strong correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.govmdpi.com By developing a robust QSAR model for a series of this compound analogs, researchers could predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Table 3: Summary of Selected QSAR Studies on Pyrazole Derivatives

| Biological Target/Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptors/Findings |

|---|---|---|---|

| p38α MAPK Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | r²cv = 0.725 (CoMFA) | Steric and electrostatic fields are crucial for activity. |

| Aurora A Kinase Inhibitors | 2D-QSAR | r² = 0.8059, pred_r² = 0.7861 | Bulky, electron-withdrawing groups enhance activity. |

| EGFR Kinase Inhibitors | 2D-QSAR (PLS/MLR) | - | Adjacency and distance matrix descriptors are influential. |

| Hypoglycemic Agents | 2D-QSAR (MLR/Random Forest) | R² = 0.90 (Random Forest) | Identified critical structural features for hypoglycemic activity. |

| Anticancer (Lung) | 3D-QSAR | - | Identified molecular properties with the highest impact on antitumor activity. |

Data compiled from various QSAR studies on pyrazole derivatives. journal-academia.comnih.govnih.govacs.orgtandfonline.com

Computational and Theoretical Chemistry in 1 Benzyl 3 Nitro 1h Pyrazole Research

Computational and theoretical chemistry have become indispensable tools in the study of heterocyclic compounds, offering profound insights into their molecular behavior and interactions. For 1-benzyl-3-nitro-1H-pyrazole, these methods are crucial for understanding its structural properties and potential as a biologically active agent. By simulating molecular behavior and analyzing structural data, researchers can predict how the compound will behave in a biological system, guiding further experimental work.

Future Research Directions and Translational Perspectives for 1 Benzyl 3 Nitro 1h Pyrazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-benzyl-3-nitro-1H-pyrazole, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Novel Synthetic Approaches:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. thepharmajournal.com The application of microwave irradiation to the synthesis of pyrazole (B372694) derivatives has been shown to reduce reaction times from hours to minutes and improve yields. thepharmajournal.comdergipark.org.tr Future studies could develop a one-pot microwave-assisted protocol for this compound, potentially starting from simple precursors like substituted acetophenones and hydrazines. semanticscholar.org

One-Pot Reactions: A one-pot synthesis for the related compound 3-nitro-1H-pyrazole has been investigated, which involves the nitration of pyrazole followed by a high-pressure reaction in a hydrothermal reactor without isolating the intermediate. guidechem.com A similar streamlined approach could be developed for this compound, significantly improving efficiency.

Sustainable and Green Chemistry Principles:

Solvent-Free and Aqueous Media: Research into "green" synthesis methods emphasizes the use of water as a solvent or conducting reactions under solvent-free conditions, often using grinding techniques. researchgate.netnih.goviiardjournals.org Exploring these conditions for the synthesis of this compound could drastically reduce the reliance on toxic and volatile organic solvents.

Catalyst Development: The use of reusable, heterogeneous catalysts can also contribute to a more sustainable synthetic process. Research into novel catalysts that facilitate the efficient cyclization and nitration steps would be a valuable contribution.

| Synthesis Technique | Potential Advantage | Relevant Precursors |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Substituted benzaldehydes, acetophenones, hydrazines |

| One-Pot Synthesis | Increased efficiency, reduced waste | Pyrazole, nitrating agents |

| Solvent-Free Grinding | Environmentally friendly, reduced solvent use | Chalcones, hydrazine (B178648) hydrate |

| Aqueous Media Synthesis | Green solvent, improved safety | Various, depending on specific pathway |

Integration with Advanced Drug Delivery Systems Research

The therapeutic potential of many promising compounds is often limited by poor water solubility, which can affect bioavailability and administration. globethesis.com Advanced drug delivery systems offer a solution to these challenges. For this compound and its derivatives, which may exhibit poor solubility, integration with nanotechnology-based delivery systems is a critical area for future research.

Nanoparticle-Based Delivery:

Liposomes: Cationic liposomes have been used to encapsulate other pyrazole derivatives to increase their solubility and facilitate their combination with other therapeutic agents like siRNA. globethesis.com Formulating this compound into liposomes could enhance its systemic circulation time and allow for targeted delivery to diseased tissues.

Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymeric nanoparticles can provide controlled release, protect the drug from degradation, and improve its pharmacokinetic profile.

These nano-drug delivery systems hold promise for overcoming barriers to effective treatment, enabling targeted delivery to specific cells or organs, thereby increasing efficacy and reducing systemic toxicity. juniperpublishers.com

| Delivery System | Primary Goal | Potential Benefit |

| Liposomes | Enhance solubility, enable co-delivery | Improved bioavailability, combination therapy |

| Polymeric Nanoparticles | Controlled release, targeted delivery | Sustained therapeutic effect, reduced side effects |

| Nanocrystals | Increase surface area for dissolution | Improved oral bioavailability |

Development of this compound as a Scaffold for Complex Bioactive Molecules

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govmdpi.comdntb.gov.ua The this compound structure, in particular, serves as an excellent starting point for the development of new therapeutic agents, especially kinase inhibitors.

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov Research has already demonstrated the potential of a closely related compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov

Future research can build on this by:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl (B1604629) and nitro groups of the this compound scaffold to optimize binding affinity and selectivity for various kinase targets. nih.gov

Targeting Diverse Kinases: The pyrazole scaffold is a key component in inhibitors for a wide range of kinases, including Bcr-Abl, Aurora kinases, and VEGFR2. nih.govmdpi.comnih.gov The this compound core could be adapted to design novel inhibitors for these and other clinically relevant kinases. nih.gov

The versatility of the pyrazole core allows for the construction of large libraries of derivatives, which can then be screened against various biological targets to identify new lead compounds for drug discovery programs. myskinrecipes.com

Interdisciplinary Research with Materials Science and Energetic Compounds

The unique chemical properties imparted by the nitro group and the stable pyrazole ring position this compound as a compound of interest beyond medicinal chemistry, particularly in materials science and the development of energetic materials.

Energetic Materials: Nitrated pyrazoles are a well-established class of energetic compounds, valued for their high heat of formation, density, and thermal stability. guidechem.comnih.gov Mononitropyrazoles often serve as crucial intermediates for the synthesis of more complex, high-performance energetic materials like 3,4-dinitropyrazole (DNP). guidechem.comnih.gov

Future interdisciplinary research could explore:

Precursor for High-Energy-Density Materials (HEDMs): Investigating this compound as a precursor for novel melt-cast explosives or as a component in co-crystals to tune the sensitivity and performance of existing energetic materials. nih.gov

Energetic Metal-Organic Frameworks (EMOFs): Polynitro pyrazoles have been used to create 3D EMOFs with excellent thermal stability and detonation properties. acs.org The functional groups on this compound could be modified to facilitate its integration into such advanced material structures.

Functional Materials: The pyrazole nucleus is also found in materials used in polymer manufacturing and other industrial applications. nih.gov Research could be directed towards synthesizing polymers incorporating the this compound unit to create materials with specific thermal, optical, or electronic properties.

| Research Area | Application | Key Properties |

| Energetic Materials | Precursor for melt-cast explosives, HEDMs | High thermal stability, high density, tunable sensitivity |

| Materials Science | Component of Energetic MOFs, functional polymers | Coordination properties, thermal resistance |

Application of Artificial Intelligence and Machine Learning in Pyrazole Derivative Discovery

The discovery and optimization of new molecules is a complex, time-consuming, and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and design of novel compounds. eurasianjournals.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to predict the biological activity of novel this compound derivatives based on their structural features. nih.govnih.gov These models help prioritize which compounds to synthesize, saving time and resources. researchgate.net

Generative AI Models: AI algorithms can design entirely new pyrazole derivatives de novo with desired properties, such as high predicted binding affinity for a specific protein target and low predicted toxicity. chemrxiv.org

Molecular Docking and Dynamics: Computational simulations can predict how different derivatives of this compound will bind to a target protein, providing insights into the molecular interactions that drive potency and selectivity. nih.gov

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of possible pyrazole derivatives to identify promising candidates for further development as therapeutics or advanced materials. eurasianjournals.com

Q & A

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten